1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl N,N-dimethylsulfamate
Overview
Description
. This compound features a pyrazole ring substituted with phenyl groups and a trifluoromethyl group, along with a dimethylsulfamate moiety.
Preparation Methods
The synthesis of 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl N,N-dimethylsulfamate typically involves the following steps:
Cycloaddition Reaction: The synthesis begins with the cycloaddition of nitrile imines with trifluoroacetonitrile.
Reaction Conditions: The reaction is performed in a solvent such as dichloromethane (CH₂Cl₂) under controlled temperature and pressure conditions.
Industrial Production: For large-scale production, the process may involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamate group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl N,N-dimethylsulfamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl N,N-dimethylsulfamate can be compared with other similar compounds, such as:
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the dimethylsulfamate group, which may affect its reactivity and biological activity.
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl N-methylsulfamate: Contains a methylsulfamate group instead of a dimethylsulfamate group, which may influence its chemical properties and applications.
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl N,N-diethylsulfamate: Features an ethylsulfamate group, which may alter its solubility and interaction with biological targets.
Properties
IUPAC Name |
[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S/c1-23(2)28(25,26)27-16-15(13-9-5-3-6-10-13)24(14-11-7-4-8-12-14)22-17(16)18(19,20)21/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFTKZGKOHMHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.